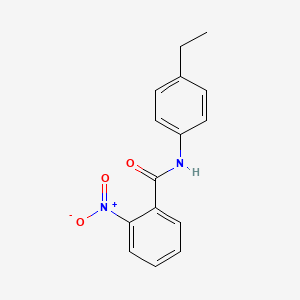![molecular formula C17H15ClN2O4 B5721768 N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized by Pfizer in the 1990s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a tool compound for studying the endocannabinoid system.
作用機序
N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide acts as a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system is involved in a variety of physiological processes, including pain, inflammation, and appetite regulation. When N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide binds to the cannabinoid receptors, it activates a signaling cascade that ultimately leads to the effects of the compound.
Biochemical and Physiological Effects:
N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to have analgesic (pain-relieving), anti-inflammatory, and appetite-stimulating effects. N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anxiolytic (anti-anxiety) effects in animal models.
実験室実験の利点と制限
N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages as a tool compound for studying the endocannabinoid system. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for investigating the effects of the endocannabinoid system on various physiological processes. However, N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide also has limitations as a tool compound. It is a synthetic compound that does not occur naturally in the body, which limits its relevance to studying the endocannabinoid system in vivo. Additionally, N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide is a potent agonist of the cannabinoid receptors, which can make it difficult to distinguish between the effects of the compound and the effects of endogenous cannabinoids.
将来の方向性
There are several potential future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide and the endocannabinoid system. One direction is to investigate the potential therapeutic applications of N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide and other synthetic cannabinoids for the treatment of pain, inflammation, and other conditions. Another direction is to investigate the role of the endocannabinoid system in the regulation of appetite and metabolism, and the potential applications of synthetic cannabinoids in the treatment of obesity and related conditions. Finally, future research could focus on developing new synthetic cannabinoids that are more selective agonists of the cannabinoid receptors, which could have fewer side effects and greater therapeutic potential.
合成法
N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized in several ways, but the most common method involves the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-propionylaminobenzoic acid. This intermediate product is then reacted with 1,3-benzodioxole-5-carboxylic acid to form N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been used extensively in scientific research as a tool compound for studying the endocannabinoid system. It has been shown to be a potent agonist of the cannabinoid receptors, and its effects on the endocannabinoid system have been studied in vitro and in vivo. N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide has also been used in studies investigating the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation.
特性
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-16(21)19-11-4-5-12(18)13(8-11)20-17(22)10-3-6-14-15(7-10)24-9-23-14/h3-8H,2,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQOPHSKDNWFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)


![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)